2-{[4-(Methylsulfanyl)phenoxy]methyl}oxirane
Overview
Description
2-{[4-(Methylsulfanyl)phenoxy]methyl}oxirane is an organic compound with the molecular formula C10H12O2S and a molecular weight of 196.27 g/mol It is characterized by the presence of an oxirane ring (epoxide) attached to a phenoxy group substituted with a methylsulfanyl group
Preparation Methods
The synthesis of 2-{[4-(Methylsulfanyl)phenoxy]methyl}oxirane typically involves the reaction of 4-(methylsulfanyl)phenol with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate glycidyl ether, which subsequently cyclizes to form the oxirane ring . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
2-{[4-(Methylsulfanyl)phenoxy]methyl}oxirane undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The oxirane ring can be reduced to a diol using reducing agents like lithium aluminum hydride.
Substitution: The oxirane ring is susceptible to nucleophilic attack, leading to ring-opening reactions.
Scientific Research Applications
2-{[4-(Methylsulfanyl)phenoxy]methyl}oxirane has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound’s reactivity makes it useful in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Mechanism of Action
The mechanism of action of 2-{[4-(Methylsulfanyl)phenoxy]methyl}oxirane involves its ability to undergo nucleophilic ring-opening reactions. The oxirane ring is highly strained and thus reactive, allowing it to form covalent bonds with nucleophiles. This reactivity is exploited in various applications, including the modification of biological molecules and the synthesis of complex organic compounds .
Comparison with Similar Compounds
Similar compounds to 2-{[4-(Methylsulfanyl)phenoxy]methyl}oxirane include:
2-{[4-(Methoxy)phenoxy]methyl}oxirane: Similar structure but with a methoxy group instead of a methylsulfanyl group.
2-{[4-(Ethylsulfanyl)phenoxy]methyl}oxirane: Contains an ethylsulfanyl group instead of a methylsulfanyl group.
2-{[4-(Methylsulfanyl)phenoxy]methyl}oxetane: Similar structure but with an oxetane ring instead of an oxirane ring.
The uniqueness of this compound lies in the presence of the methylsulfanyl group, which imparts distinct chemical properties and reactivity compared to its analogs .
Properties
IUPAC Name |
2-[(4-methylsulfanylphenoxy)methyl]oxirane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2S/c1-13-10-4-2-8(3-5-10)11-6-9-7-12-9/h2-5,9H,6-7H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLDXAZRKYDWGGF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)OCC2CO2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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